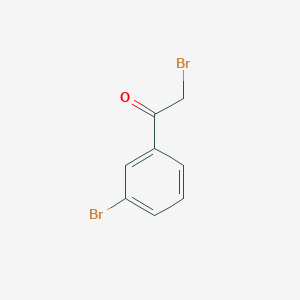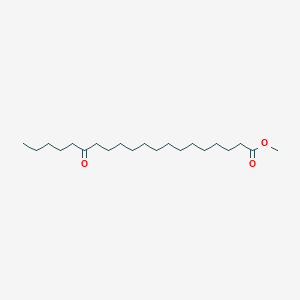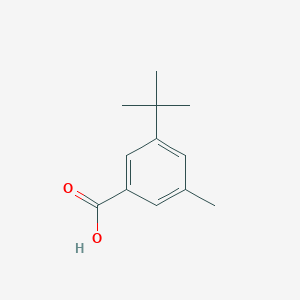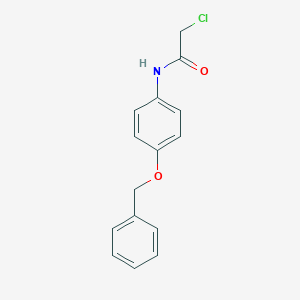
3-溴苯乙酰溴化物
描述
3-Bromophenacyl bromide is a versatile organic intermediate that plays a significant role in synthetic organic chemistry. It serves as a key precursor for the development of various biologically important heterocyclic compounds and other industrially important scaffolds . The compound is characterized by the presence of a bromine atom attached to the phenacyl group, which is a benzene ring bearing an acyl and a bromine substituent.
Synthesis Analysis
The synthesis of compounds related to 3-bromophenacyl bromide involves various innovative methods. For instance, the synthesis of cyclic carbonates from phenacyl bromide, CO2, and aldehyde is achieved through a three-component cyclization reaction in the presence of lithium diisopropylamide (LDA) under mild conditions . Additionally, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, a compound structurally related to phenacyl bromide, involves the reaction of 1-bromo-3,3-dimethylbut-1-ene with phenylphonous dichloride, followed by reduction and quaternization .
Molecular Structure Analysis
The molecular structure of compounds derived from phenacyl bromide can be complex. For example, the crystal and molecular structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, a related compound, reveals a puckered four-membered ring with a dihedral angle of 34.0°. The substituents on the ring, including the phenyl group and bromo-substituent, exhibit cis and trans relations, respectively .
Chemical Reactions Analysis
Phenacyl bromide undergoes various chemical reactions that lead to the formation of diverse compounds. For instance, the dehalogenation of phenacyl bromide can yield 1,2-dibenzoylethane, with by-products such as 2,4-diphenylfuran and phenacyl chloride, depending on the metallic ions and complexing agents used . In another example, indium-mediated allylation reactions of phenacyl bromides in aqueous solution form homoallylic bromohydrins, which can be converted to allylic epoxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromophenacyl bromide and its derivatives are influenced by their molecular structures. The presence of bromine atoms imparts reactivity towards nucleophilic substitution reactions, which is a key feature utilized in synthetic applications. The compounds often exhibit moderate to good yields and can be synthesized under relatively mild conditions, as seen in the synthesis of cyclic carbonates . The molecular structure, particularly the arrangement of substituents around the core ring structure, can significantly affect the physical properties such as melting points and solubility .
科学研究应用
1. 胃肠保护
3-溴苯乙酰溴化物(BPB)表现出显著的抗溃疡和细胞保护活性,对实验性诱导的胃十二指肠损伤具有显著作用。BPB有效抑制胃酸分泌和酸度,从而减少由乙醇引起的胃溃疡病变的形成,并保护肠粘膜免受半胱氨酸诱导的十二指肠溃疡的影响。这种作用与在乙醇诱导的胃损伤后保留大鼠腺胃壁粘液、非蛋白硫醇(NP-SH)和过氧化物酶酶活性水平有关(Tariq et al., 2006)。
2. 成纤维细胞中的钙内流
已知BPB能够诱导人牙龈成纤维细胞中的钙内流。在涉及fura-2负载的人牙龈成纤维细胞的研究中,BPB引起细胞内钙浓度的剂量依赖性增加。这种效应归因于外源钙的内流,而不是磷脂酶A2(PLA2)活性的抑制,因为其他PLA2抑制剂不会引起类似的钙动员(Ogata et al., 2002)。
3. 对大脑长时程增强的影响
BPB影响海马中长时程增强(LTP)的诱导和维持。具体而言,发现BPB应用导致由θ脉冲刺激范式诱导的海马切片中LTP幅度显著降低。这表明PLA2激活在LTP表达中起着关键作用,尽管PLA2对于增强的维持并非必需(Massicotte et al., 1990)。
4. 腺苷酸环化酶的抑制
已证明BPB能够不可逆地抑制腺苷酸环化酶活性,这是信号转导途径中的关键酶。这种抑制在Gs蛋白的存在和不存在下都明显,表明BPB可能修改催化蛋白或影响其与Gs蛋白的相互作用(O'Donnell & Howlett, 1991)。
5. 酶活性的修饰
BPB修饰了眼镜蛇磷脂酶A2中的组氨酸残基,导致酶活性几乎完全丧失。这种修饰是pH依赖的,并受各种阳离子的影响,表明组氨酸残基在活性位点中起作用(Roberts et al., 1977)。
6. 对各种酶活性的抑制
BPB对一系列酶表现出非特异性抑制作用,包括磷脂酶C的修饰和巯基的修饰。它能够修饰除活性位点组氨酸以外的氨基酸残基,表明其反应性比以前考虑的更广泛,因此在实验中谨慎使用作为选择性抑制剂(Kyger & Franson, 1984)。
安全和危害
3-Bromophenacyl bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
作用机制
Target of Action
3-Bromophenacyl bromide is primarily used as an intermediate in pharmaceutical and organic synthesis . .
Mode of Action
It is known to be a useful intermediate in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
3-Bromophenacyl bromide has been shown to inhibit phospholipase A2 . Phospholipase A2 is an enzyme that releases fatty acids from the second carbon group of glycerol. This process is part of the arachidonic acid cascade, which is involved in the production of prostaglandins and leukotrienes, potent mediators of inflammation.
Pharmacokinetics
It is known that the compound is slightly soluble in dmso , which could potentially influence its bioavailability.
Result of Action
Its inhibition of phospholipase a2 could potentially reduce the production of inflammatory mediators, depending on the context of its use .
Action Environment
The action of 3-Bromophenacyl bromide can be influenced by various environmental factors. For instance, its stability is sensitive to moisture . Therefore, it should be stored in a cool, dry environment to maintain its efficacy. Furthermore, its solubility in DMSO suggests that the presence of this solvent could potentially influence its action .
属性
IUPAC Name |
2-bromo-1-(3-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBXSQBQPJWECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334077 | |
| Record name | 3-Bromophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenacyl bromide | |
CAS RN |
18523-22-3 | |
| Record name | 3-Bromophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3-bromophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Bromophenacyl bromide in the synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole?
A1: 3-Bromophenacyl bromide serves as a crucial building block in the synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole. [] The reaction, conducted under microwave irradiation and utilizing potassium carbonate as a base in dimethylformamide, involves a domino mechanism. Initially, 3-Bromophenacyl bromide undergoes N-alkylation with 2-nitroimidazole. Subsequently, base-promoted deprotonation occurs adjacent to the carbonyl group, generating an enolate anion. This anion then undergoes an intramolecular SNAr reaction, displacing the nitro group as potassium nitrite and ultimately forming the imidazo[2,1-b]oxazole ring system.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)


![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)




![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)

